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Compound of Interest

Compound Name:
2-Chloro-3-

dimethoxymethylpyrazine

CAS No.: 1363381-88-7

Cat. No.: B1404965

Get Quote

Part 1: Executive Summary & Strategic Utility
2-Chloro-3-(dimethoxymethyl)pyrazine represents a specialized class of "linchpin"

intermediates in heterocyclic chemistry. Its structural value lies in its orthogonal reactivity: it

possesses an electrophilic core (the chloropyrazine ring) susceptible to Nucleophilic Aromatic

Substitution (SNAr), adjacent to a masked carbonyl functionality (the dimethoxymethyl acetal).

[1]

For drug development professionals, this molecule solves a critical problem: How to

functionalize the C-2 position of a pyrazine ring without compromising the sensitive C-3

aldehyde. The acetal group protects the aldehyde during basic SNAr reactions, allowing for the

modular assembly of complex fused heterocycles—such as pteridines, pyrido[2,3-b]pyrazines,

and pyrazino[2,3-d]pyridazines—which are frequent pharmacophores in kinase inhibitors (e.g.,

BTK, EGFR targets).
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The physical properties of 2-Chloro-3-(dimethoxymethyl)pyrazine are dictated by the electron-

deficient pyrazine ring and the lipophilic acetal side chain. Note that while specific experimental

values for this exact intermediate are often proprietary, the following data is benchmarked

against structurally validated analogs (e.g., 2-chloro-3-methylpyrazine and 2-chloropyrazine).

Table 1: Physicochemical Specifications
Property Value / Range (Estimated*) Experimental Context

Molecular Formula C₇H₉ClN₂O₂ —

Molecular Weight 188.61 g/mol —

Appearance Pale yellow to amber liquid
Tends to darken upon

oxidation/storage.[2]

Boiling Point 110–115 °C @ 2 mmHg

Extrapolated from 2-chloro-3-

methylpyrazine (BP 158°C @

760mmHg).

Density 1.28 ± 0.05 g/cm³
High density typical of

halogenated heterocycles.[1]

Solubility DCM, THF, EtOAc, Toluene
Miscible in polar aprotic

solvents.[1]

Water Solubility Low / Hydrolytically Unstable

Critical: Acetal hydrolyzes to

aldehyde in acidic aqueous

media.[1]

LogP ~1.1 (Predicted)

Lipophilic enough for organic

extraction; amenable to RP-

HPLC.[1]

*Note: Exact values depend on purity and specific isomeric composition. Always verify with

internal CoA.

Part 3: Synthetic Access & Methodology
The synthesis of 2-Chloro-3-(dimethoxymethyl)pyrazine typically avoids direct chlorination of

the acetal, which can be non-selective. The preferred route utilizes Directed Ortho Metalation
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(DoM), leveraging the directing power of the pyrazine nitrogens.[1]

Protocol: Lithiation-Formylation-Protection Sequence
Principle: 2-Chloropyrazine is lithiated at the C-3 position (ortho to Chlorine) using a non-

nucleophilic base (LTMP) at cryogenic temperatures to avoid nucleophilic attack on the ring.

Step-by-Step Methodology:

Reagent Prep: Generate Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in situ by adding n-

BuLi (1.1 eq) to TMP (1.1 eq) in anhydrous THF at -78°C.

Metalation: Add 2-Chloropyrazine (1.0 eq) dropwise to the LiTMP solution at -78°C. Stir for

30–45 mins.

Causality: The Li coordinates to the pyrazine N, directing deprotonation at C-3.[1]

Temperature control is vital to prevent "halogen dance" or dimerization.[1]

Quenching: Add DMF (Dimethylformamide) or Methyl Formate (1.2 eq) to the lithiated

species.[1]

Workup: Quench with NH₄Cl (aq). Extract with EtOAc.[1]

Acetalization: Treat the crude 2-chloro-3-formylpyrazine with Trimethyl Orthoformate (TMOF)

and a catalytic acid (e.g., p-TsOH) in MeOH.

Validation: Monitor disappearance of the aldehyde peak (~10.2 ppm) via ¹H-NMR.[1]

Part 4: Reactivity Profile & Applications
The utility of this molecule is best understood through its Divergent Synthesis Map.[1]

Diagram 1: Orthogonal Reactivity Logic
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2-Chloro-3-
(dimethoxymethyl)pyrazine

Path A: S_NAr Displacement

Path B: Acetal Deprotection

2-Amino-3-(dimethoxymethyl)
pyrazine derivativesRetains Masked Aldehyde
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Condition: Base, Heat
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Path C: Cyclization (Post-Path A)
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Pteridines / Fused Systems
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Caption: Divergent reactivity pathways allowing selective functionalization of the C-2 position

(Path A) prior to unmasking the C-3 aldehyde for ring closure (Path C).

Mechanism of Action in Drug Design[3][4]
SNAr Activation: The pyrazine nitrogens render the C-2 position highly electron-deficient.[1]

The chlorine is a good leaving group, displaced readily by primary and secondary amines.[1]

Acetal Stability: Unlike a free aldehyde, the dimethoxymethyl group does not interfere with

amine nucleophiles (avoiding Schiff base formation at the wrong stage).[1]

Ring Closure: Once the amine is installed at C-2, acid treatment removes the acetal,

releasing the aldehyde which then condenses with the C-2 amine (or an adjacent group) to

form bicyclic systems like Pteridines (folic acid analogs).[1]

Part 5: Handling, Stability & Analytics[1]
Storage & Stability

Moisture Sensitivity: Moderate.[1] The acetal is stable to base but degrades in acidic

moisture.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
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Shelf-Life: 6–12 months if kept dry.[1] Yellowing indicates oxidation or partial hydrolysis.[1]

Analytical Validation (Self-Validating Protocol)
To confirm identity and purity, use the following NMR diagnostic peaks:

¹H NMR (CDCl₃, 400 MHz):

Pyrazine Ring Protons: Two doublets (or singlets depending on resolution) in the aromatic

region, typically δ 8.3–8.6 ppm.[1]

Acetal Methine (-CH): A distinct singlet around δ 5.4–5.6 ppm.[1]

Methoxy Groups (-OCH₃): A strong singlet (integrating to 6H) around δ 3.3–3.5 ppm.[1]

QC Check: If a peak appears at δ 10.2 ppm, hydrolysis has occurred (presence of free

aldehyde).[1]

Safety (HSE)[1]
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] Potential sensitizer.

[1]

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

Disposal: Halogenated organic waste stream.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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